Cas no 444063-42-7 ((E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide)

444063-42-7 structure
Nome del prodotto:(E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide
(E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- EN300-1210966
- 444063-42-7
- AKOS001058686
- Z56848689
- (E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide
- 3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide
-
- Inchi: 1S/C19H16BrN3O4/c1-3-27-18-7-4-15(20)10-13(18)9-14(11-21)19(24)22-17-6-5-16(23(25)26)8-12(17)2/h4-10H,3H2,1-2H3,(H,22,24)/b14-9+
- Chiave InChI: NCOQKOJXSIQXCF-NTEUORMPSA-N
- Sorrisi: BrC1C=CC(=C(C=1)/C=C(\C#N)/C(NC1C=CC(=CC=1C)[N+](=O)[O-])=O)OCC
Proprietà calcolate
- Massa esatta: 429.03242g/mol
- Massa monoisotopica: 429.03242g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 27
- Conta legami ruotabili: 5
- Complessità: 624
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 108Ų
- XLogP3: 4.9
(E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1210966-0.05g |
444063-42-7 | 0.05g |
$246.0 | 2023-06-08 | |||
Enamine | EN300-1210966-50mg |
444063-42-7 | 90.0% | 50mg |
$246.0 | 2023-10-02 |
(E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide Letteratura correlata
-
Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
444063-42-7 ((E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide) Prodotti correlati
- 1805428-50-5(3-Bromo-4-(difluoromethyl)-6-methoxypyridine-2-sulfonamide)
- 2228351-87-7(tert-butyl N-methyl-N-{2-oxo-1-2-(propan-2-yl)-1,3-thiazol-4-ylethyl}carbamate)
- 2034570-80-2(N-[2-(5-acetylthiophen-2-yl)ethyl]-5-chlorothiophene-2-sulfonamide)
- 1479884-57-5(Methyl 2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylate)
- 861051-08-3(3-amino-4-(4-hydroxyphenyl)butan-2-one hydrochloride)
- 1427906-17-9(N-(1-cyanocyclopentyl)-2-({5-(methylsulfanyl)methyl-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide)
- 318256-14-3(methyl 5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylate)
- 2411286-22-9(6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-7-methylisoquinoline)
- 2411245-87-7(N-[4-[(Fluorosulfonyl)oxy]phenyl]-4-methoxy-N-methylbenzenesulfonamide)
- 38427-90-6(tert-butyl N-(2-phenylethyl)carbamate)
Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
